molecular formula C20H24N6O2 B2791739 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole CAS No. 136497-65-9

1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole

Cat. No.: B2791739
CAS No.: 136497-65-9
M. Wt: 380.452
InChI Key: CVBPYTAAWJGSRE-UHFFFAOYSA-N
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Description

1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole is a complex organic compound with the molecular formula C20H24N6O2. It is known for its unique chemical structure, which includes a benzotriazole core linked to a piperazine ring substituted with a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole is unique due to its specific combination of a benzotriazole core and a nitrophenyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-[2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-15(2)20(25-19-6-4-3-5-18(19)21-22-25)24-13-11-23(12-14-24)16-7-9-17(10-8-16)26(27)28/h3-10,15,20H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBPYTAAWJGSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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